3-Nitroisonicotinic acid

Description

Nomenclature and Chemical Identity

The precise identification of a chemical compound is fundamental to scientific discourse. For 3-Nitroisonicotinic acid, this is established through its systematic name and unique identifiers.

Interactive Data Table: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 3-nitropyridine-4-carboxylic acid uni.lu |

| CAS Number | 59290-82-3 scbt.comsynquestlabs.comlookchem.com |

| Molecular Formula | C₆H₄N₂O₄ scbt.comsynquestlabs.comlookchem.com |

IUPAC Name: 3-nitropyridine-4-carboxylic acid

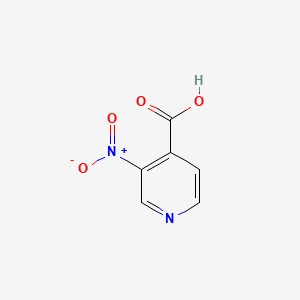

The systematic name designated by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is 3-nitropyridine-4-carboxylic acid. uni.lu This name explicitly describes the molecular structure: a pyridine (B92270) ring with a nitro group (NO₂) at the third position and a carboxylic acid group (-COOH) at the fourth position.

CAS Number: 59290-82-3

The Chemical Abstracts Service (CAS) has assigned the number 59290-82-3 to this compound. scbt.comsynquestlabs.comlookchem.com This unique numerical identifier is used globally to provide an unambiguous reference to the substance in literature and chemical databases.

Molecular Formula: C₆H₄N₂O₄

The molecular formula for this compound is C₆H₄N₂O₄. scbt.comsynquestlabs.comlookchem.com This formula indicates that each molecule of the compound is composed of six carbon atoms, four hydrogen atoms, two nitrogen atoms, and four oxygen atoms.

Historical Context and Significance in Chemical Synthesis

While the specific historical timeline of the first synthesis of this compound is not extensively documented in readily available literature, its significance is rooted in the broader history of nitro-substituted aromatic compounds and their application in synthesis. The development of nitration techniques in the 19th and 20th centuries was a pivotal advancement in organic chemistry, enabling the introduction of the versatile nitro group onto aromatic rings. This functional group can be readily transformed into other functionalities, such as amino groups, making nitroaromatic compounds crucial intermediates.

In academic research, this compound serves as a valuable precursor in the synthesis of a variety of heterocyclic compounds. Its structure allows for chemical modifications at the carboxylic acid group, the nitro group, and the pyridine ring itself. For instance, the nitro group can be reduced to an amino group, opening pathways to the synthesis of amino-pyridines, which are scaffolds for many biologically active molecules. The carboxylic acid function provides a handle for forming amides, esters, and other derivatives. This versatility makes this compound a key starting material for creating novel compounds with potential applications in medicinal chemistry and materials science. It is considered a screening compound for nitro-functionalized carboxylates. chemshuttle.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-nitropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-6(10)4-1-2-7-3-5(4)8(11)12/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPIUHZVTZWEEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376578 | |

| Record name | 3-nitroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59290-82-3 | |

| Record name | 3-Nitroisonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59290-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-nitroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Synthesis of 3 Nitroisonicotinic Acid

Established Synthetic Routes

The primary and most well-established route to 3-Nitroisonicotinic acid involves the nitration of a precursor, methyl isonicotinate (B8489971). This method is favored for its directness and utilization of common laboratory reagents. The process begins with the esterification of isonicotinic acid to form methyl isonicotinate, which is then subjected to nitration. The resulting methyl 3-nitroisonicotinate is subsequently hydrolyzed to yield the final this compound product.

The core of the synthesis is the introduction of a nitro (-NO₂) group onto the pyridine (B92270) ring of methyl isonicotinate. This is achieved through an electrophilic aromatic substitution reaction using a potent nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid. rsc.org

The nitration of methyl isonicotinate proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. scribd.com The reaction can be delineated in three key steps:

Generation of the Electrophile : Concentrated sulfuric acid, being a stronger acid, protonates nitric acid. This protonated nitric acid is unstable and loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction. aiinmr.comchemistrytalk.org

Nucleophilic Attack and Formation of the Sigma Complex : The π-electron system of the pyridine ring in methyl isonicotinate acts as a nucleophile, attacking the electrophilic nitronium ion. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. aiinmr.com

Deprotonation and Restoration of Aromaticity : A weak base in the reaction mixture, typically the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the newly attached nitro group. This final step restores the stable aromatic system, yielding methyl 3-nitroisonicotinate. aiinmr.com

The regiochemical outcome of the nitration is a critical aspect of the synthesis, with the nitro group being selectively introduced at the 3-position of the pyridine ring. This high regioselectivity is governed by the electronic effects of the substituents already present on the ring. rsc.orgwikipedia.org

Both the nitrogen heteroatom in the pyridine ring and the methyl ester group (-COOCH₃) at the 4-position are electron-withdrawing groups. echemi.com Under the strongly acidic reaction conditions, the pyridine nitrogen is protonated, further increasing its electron-withdrawing nature and deactivating the ring towards electrophilic attack. wikipedia.org Electron-withdrawing groups direct incoming electrophiles to the meta position. chemistrytalk.org In the case of methyl isonicotinate, the 3- and 5-positions are meta to the ring nitrogen, while the 3-position is also meta to the ester group. The combined directing influence of these two deactivating groups strongly favors substitution at the 3-position, which is less deactivated than the ortho positions (2- and 6-). rsc.org

Control of reaction conditions is paramount to ensure a high yield of the desired product and to minimize the formation of byproducts. The nitration of methyl isonicotinate is a highly exothermic reaction that requires careful management of temperature and reagent addition. echemi.com

| Parameter | Typical Value/Range | Purpose |

| Temperature | 0 °C to 10 °C | To control the exothermic reaction, prevent over-nitration, and ensure regioselectivity. echemi.com |

| Acid Ratio (H₂SO₄:HNO₃) | 1:1 to 2:1 (v/v) | Sulfuric acid acts as a catalyst to generate the nitronium ion and as a solvent. The ratio ensures complete generation of the electrophile. rsc.orgumkc.edu |

| Reaction Time | 15 - 30 minutes | A relatively short reaction time is often sufficient for complete conversion while minimizing side reactions. rsc.orgechemi.com |

Once the reaction is complete, a systematic workup procedure is employed to isolate and purify the methyl 3-nitroisonicotinate product.

Precipitation : The acidic reaction mixture is carefully poured onto crushed ice with constant stirring. youtube.com The large volume of cold water quenches the reaction and drastically reduces the solubility of the organic product, causing it to precipitate out of the solution as a solid. umkc.edu

Filtration : The precipitated solid is collected from the aqueous solution using vacuum filtration, typically with a Büchner funnel. The crude product is then washed with cold water to remove any residual acids. rsc.org A subsequent wash with a small amount of ice-cold methanol (B129727) or ethanol (B145695) can help remove other impurities. ma.eduorgsyn.org

Recrystallization : To achieve high purity, the crude product is recrystallized. A common solvent system for this is an ethanol/water mixture. rsc.org The crude solid is dissolved in a minimum amount of hot solvent, and then the solution is allowed to cool slowly. The pure product crystallizes out, leaving impurities behind in the solvent. The purified crystals are then collected again by filtration and dried. rsc.orgumkc.edu

The success of the synthesis is evaluated by its yield and the purity of the final product. Typical yields for the analogous nitration of methyl benzoate (B1203000) are in the range of 60-85%, and a similar outcome can be expected for this synthesis under optimized conditions. echemi.com

High-Performance Liquid Chromatography (HPLC) is a standard analytical technique used to assess the purity of the synthesized methyl 3-nitroisonicotinate. The method separates the main product from any unreacted starting material, isomers, or other impurities. epa.gov

| Parameter | Typical Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Acetonitrile (B52724) and Water (e.g., 60:40 v/v) with 0.1% formic or phosphoric acid. sielc.comphmethods.net |

| Flow Rate | 1.0 mL/min phmethods.net |

| Detection | UV detector at a wavelength of 254 nm. epa.gov |

| Retention Time | Specific to the exact conditions, but allows for clear separation of product from impurities. |

Ester Hydrolysis of Methyl 3-Nitroisonicotinate

A common and effective method for the preparation of this compound involves the hydrolysis of its methyl ester precursor, methyl 3-nitroisonicotinate. This transformation is a fundamental reaction in organic synthesis, converting an ester functional group into a carboxylic acid.

The hydrolysis of methyl 3-nitroisonicotinate is typically carried out using a strong base in a mixed solvent system. A widely employed condition involves the use of sodium hydroxide (B78521) (NaOH) as the base in a mixture of water (H₂O) and methanol (MeOH). The methanol serves to dissolve the starting ester, while the aqueous sodium hydroxide facilitates the saponification reaction. The reaction is generally conducted at room temperature or with gentle heating to ensure complete conversion.

Other reagents and conditions have also been explored for ester hydrolysis. For instance, trimethyltin (B158744) hydroxide (Me₃SnOH) in 1,2-dichloroethane (B1671644) has been utilized as a mild reagent for the chemoselective cleavage of methyl esters. researchgate.net In some cases, transesterification can occur if the reaction is performed in an alcohol solvent different from the ester's alcohol component, leading to the formation of different esters. researchgate.net

Table 1: Reagents and Conditions for Ester Hydrolysis

| Reagent(s) | Solvent(s) | Temperature | Notes |

| Sodium Hydroxide (NaOH) | Water/Methanol | Room Temperature to Reflux | Standard and widely used method. |

| Trimethyltin Hydroxide (Me₃SnOH) | 1,2-Dichloroethane | Reflux | A milder alternative for selective hydrolysis. researchgate.net |

| Potassium Hydroxide (KOH) | Ethanol | Not specified | Can be used, but may lead to transesterification. imist.ma |

| Lithium Hydroxide (LiOH) | Water/Ethanol | Not specified | Another alkali metal hydroxide option. imist.ma |

The hydrolysis of methyl 3-nitroisonicotinate to this compound is generally a high-yielding reaction. Under optimized conditions with sodium hydroxide in a water/methanol mixture, the reaction can proceed to completion, providing the desired carboxylic acid in excellent yields after acidification and workup.

Emerging and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for chemical synthesis. This has led to the exploration of emerging and green approaches for the production of this compound and related compounds.

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. wordpress.comchimia.ch Key principles applicable to the synthesis of this compound include atom economy, use of less hazardous chemical syntheses, and design for energy efficiency. acs.org

Applying these principles involves selecting reagents and solvents that are non-toxic and environmentally benign. imist.maskpharmteco.com For instance, moving away from hazardous nitrating agents like fuming nitric acid and sulfuric acid towards greener alternatives is a key goal. vapourtec.com The use of catalytic methods over stoichiometric reagents is also a core tenet of green chemistry as it reduces waste. acs.org Furthermore, designing processes that operate at ambient temperature and pressure minimizes energy consumption. acs.org The use of biocatalysts and enzymatic reactions is also a promising green approach for the synthesis of related compounds like nicotinic acid. researchgate.netnih.govnih.gov

Catalysis plays a crucial role in developing more efficient and sustainable synthetic routes. Both Brønsted acid and metal catalysis have been investigated for reactions relevant to the synthesis of this compound and its precursors.

Brønsted Acid Catalysis: Brønsted acids can catalyze a variety of organic transformations, including esterification and nitration reactions. nih.govrsc.orgrsc.orgresearchgate.net In the context of nitration, a key step in synthesizing nitroaromatic compounds, Brønsted acid catalysis can offer alternatives to traditional harsh acidic conditions. nih.govresearchgate.net Research has shown that nitro compounds themselves can act as cocatalysts in certain Brønsted acid-catalyzed reactions, suggesting complex mechanistic pathways. nih.gov

Metal Catalysis: Metal catalysts are widely used in organic synthesis for their ability to facilitate a broad range of reactions with high efficiency and selectivity. rsc.orgunimi.it In the synthesis of nitroaromatic compounds, metal catalysts can be employed in hydrogenation reactions to reduce nitro groups to amines, a common transformation in the synthesis of functionalized pyridines. nih.gov For instance, iron-based nanocatalysts have been developed for the selective hydrogenation of nitroarenes to anilines. unimi.it Copper-based zeolite catalysts have been used for the selective oxidation of 3-methylpyridine (B133936) to nicotinic acid, a related pyridine carboxylic acid. oaepublish.com While not directly for nitration, these catalytic reduction and oxidation methods highlight the potential of metal catalysis in the broader synthesis of functionalized pyridines.

Table 2: Examples of Catalytic Approaches in Pyridine Chemistry

| Catalytic Approach | Reaction Type | Catalyst Example | Substrate/Product Example |

| Brønsted Acid Catalysis | Esterification | Sulfuric Acid | 4-amino-3-nitrobenzoic acid to its methyl ester bond.edu.au |

| Metal Catalysis | Hydrogenation | Iron Nanoparticles | Nitroarenes to Anilines unimi.it |

| Metal Catalysis | Oxidation | Cu/13X Zeolite | 3-methylpyridine to Niacin oaepublish.com |

Flow chemistry has emerged as a powerful technology for the synthesis of chemicals, offering several advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve hazardous reagents, such as nitration. vapourtec.comeuropa.eu The small reactor volumes and excellent heat transfer in flow systems allow for better control over reaction conditions, leading to improved safety, higher yields, and better reproducibility. europa.eu

The synthesis of energetic materials, which often involves nitration, has benefited significantly from the application of flow chemistry. europa.eu This technology allows for the safe handling of potentially explosive intermediates. researchgate.net For the synthesis of this compound, a continuous flow process could be designed for the nitration step, minimizing the risks associated with strong acid mixtures. vapourtec.com Flow chemistry is also well-suited for scaling up production, making it an attractive option for the industrial synthesis of fine chemicals. nih.gov The development of scalable protocols is crucial for meeting the industrial demand for compounds like this compound.

Synthesis of Related Pyridine Derivatives and Intermediates

The synthesis of this compound is closely related to the preparation of various substituted pyridine derivatives. These compounds often serve as crucial intermediates, providing the necessary structural motifs for the introduction of the nitro group and the carboxylic acid functionality at the desired positions on the pyridine ring. The following sections detail the synthetic methodologies for several key related pyridine derivatives.

2-Chloro-5-nitroisonicotinic acid

2-Chloro-5-nitroisonicotinic acid is a significant intermediate in pharmaceutical synthesis, particularly in the development of antitubercular drugs. myskinrecipes.com Its synthesis can be achieved through the oxidation of 2-chloro-5-nitro-4-methylpyridine. This process typically utilizes oxidizing agents such as oxygen with a cobalt acetate (B1210297) catalyst or sodium dichromate in propionic acid, yielding the desired product in high yields of 85-90%.

Another approach involves the nitration of 2-chloronicotinic acid. However, this method can be challenging due to the harsh conditions required and the potential for the formation of multiple isomers. patsnap.com The direct synthesis from 2-chloro-3-methyl-5-nitropyridine (B1582605) has also been explored, involving an oxidation step followed by amidation. For instance, after oxidation with sodium dichromate and sulfuric acid, the resulting acid can be treated with thionyl chloride and then ammonia (B1221849) to produce 2-chloro-5-nitro-3-pyridine carboxamide. chemicalbook.com

| Precursor | Reagents | Conditions | Yield |

| 2-chloro-5-nitro-4-methylpyridine | O2, Cobalt acetate or Sodium dichromate, Propionic acid | - | 85-90% |

| 2-chloro-3-methyl-5-nitropyridine | 1. Sodium dichromate, Sulfuric acid 2. Thionyl chloride 3. Ammonia | 1. 15 h, 30 °C 2. 3 h, Reflux 3. 0.17 h, 25 °C | 54.2% (for the amide) chemicalbook.com |

Methyl 3-nitroisonicotinate

Methyl 3-nitroisonicotinate is a key intermediate characterized by a pyridine ring substituted with a nitro group at the 3-position and a methyl ester at the 4-position. A common synthetic route to this compound is the direct nitration of methyl isonicotinate. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled low temperatures. chemhume.co.uksouthalabama.edu The crude product is often purified by recrystallization from a solvent like ethanol. chemhume.co.uk

An alternative, indirect synthesis begins with 2-chloro-5-nitro-4-methylpyridine. The methyl group is first oxidized to a carboxylic acid, yielding 2-chloro-5-nitroisonicotinic acid. This is followed by esterification, which can be achieved by first converting the carboxylic acid to its acyl chloride with thionyl chloride, and then reacting it with methanol to form methyl 2-chloro-5-nitroisonicotinate.

| Precursor | Reagents | Conditions | Yield |

| Methyl isonicotinate | Concentrated Nitric Acid, Concentrated Sulfuric Acid | 5-15°C | - chemhume.co.uk |

| Isonicotinic acid | 1. Methanol, Sulfuric Acid 2. Nitrating agent | 1. Reflux 4.5 hr | 65% (for methyl isonicotinate) prepchem.com |

| 2-chloro-5-nitro-4-methylpyridine | 1. Oxidant (e.g., O2/cobalt acetate) 2. Thionyl chloride 3. Methanol | - | - |

6-Chloro-5-nitropyridine-3-carboxylic acid

6-Chloro-5-nitropyridine-3-carboxylic acid, also known as 6-chloro-5-nitronicotinic acid, is another important pyridine derivative. Information regarding specific high-yield synthetic methodologies for this compound is not extensively detailed in the provided search results. However, its methyl ester, methyl 6-chloro-5-nitronicotinate, is a known compound used as a building block in the synthesis of various pharmaceutical compounds. lookchem.com The synthesis of the carboxylic acid could potentially be achieved by the hydrolysis of this corresponding methyl ester. The ester itself can be prepared from precursors such as 6-hydroxy-5-nitronicotinic acid through chlorination and subsequent esterification. lookchem.com

| Precursor | Reagents | Conditions | Product |

| 6-hydroxy-5-nitronicotinic acid | 1. Chlorinating agent 2. Methanol | - | Methyl 6-chloro-5-nitronicotinate lookchem.com |

| Methyl 6-chloro-5-nitronicotinate | Acid or Base | Hydrolysis | 6-Chloro-5-nitropyridine-3-carboxylic acid |

6-Amino-5-nitronicotinic acid

The synthesis of 6-amino-5-nitronicotinic acid typically involves the nitration of 6-aminonicotinic acid. This reaction is generally performed using a nitrating mixture of concentrated sulfuric acid and nitric acid under carefully controlled temperature conditions to introduce the nitro group at the 5-position of the pyridine ring. The resulting product is then purified, often by recrystallization.

Another described method involves the amination of a nicotinic acid derivative at the 6-position, preceded by nitration at the 5-position. The amination can be carried out using ammonia or urea, with temperature control being a critical factor for optimizing the yield.

| Precursor | Reagents | Conditions | Key Steps |

| 6-Aminonicotinic acid | Concentrated Sulfuric Acid, Nitric Acid | Controlled temperature | Nitration |

| Nicotinic acid derivative | 1. Nitrating agent 2. Aminating agent (Ammonia or Urea) | 1. 0–5°C (Nitration) 2. 80–100°C (Amination) | Nitration followed by Amination |

2-Bromo-5-nitro-4-Pyridinecarboxylic acid

2-Bromo-5-nitro-4-pyridinecarboxylic acid is a heterocyclic compound with applications as a precursor in the synthesis of pharmaceuticals and dyes. smolecule.com Its structure contains a pyridine ring substituted with bromo, nitro, and carboxylic acid groups. smolecule.com

While specific, detailed synthetic pathways for 2-bromo-5-nitro-4-pyridinecarboxylic acid are not extensively covered in the provided search results, a related synthesis for 2-nitro-5-bromopyridine starts from 2-amino-5-bromopyridine. This process uses peracetic acid in a glacial acetic acid solvent. google.com It is plausible that 2-bromo-5-nitro-4-pyridinecarboxylic acid could be synthesized from a precursor such as 2-bromo-4-methyl-5-nitropyridine (B1267849) through an oxidation reaction of the methyl group to a carboxylic acid, analogous to the synthesis of other pyridinecarboxylic acids.

| Precursor | Reagents (Proposed) | Reaction Type (Proposed) |

| 2-Bromo-4-methyl-5-nitropyridine | Oxidizing Agent (e.g., KMnO4, Na2Cr2O7) | Oxidation |

Chemical Reactivity and Derivatization Strategies of 3 Nitroisonicotinic Acid

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations, including reduction to an amino group and nucleophilic aromatic substitution. These reactions provide pathways to a variety of derivatives with diverse chemical properties and potential applications.

Reduction of the Nitro Group to Amino Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. This conversion is crucial for the synthesis of aromatic amines, which are valuable intermediates in the preparation of pharmaceuticals, dyes, and other specialty chemicals. For 3-nitroisonicotinic acid, this reduction yields 3-aminoisonicotinic acid.

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups. This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. The reaction is generally clean and proceeds under relatively mild conditions.

For the reduction of aromatic nitro compounds, catalytic hydrogenation offers high selectivity and yields. google.com Bimetallic nanoparticles, such as copper/nickel, have also demonstrated high catalytic activity for the hydrogenation of nitroaromatic compounds. rsc.org The choice of catalyst and reaction conditions, including solvent, temperature, and pressure, can be optimized to achieve the desired outcome. For instance, the hydrogenation of pyridylcarboxylic acids has been successfully carried out using a rhodium on alumina catalyst at room temperature and low hydrogen pressure. google.com

Table 1: Examples of Catalytic Hydrogenation for Nitro Group Reduction

| Catalyst | Substrate | Product | Conditions | Reference |

|---|---|---|---|---|

| Palladium on Carbon | 3-Nitrophthalic Acid | 3-Aminophthalic Acid | Mild conditions | researchgate.net |

| Copper/Nickel Nanoparticles | 3-nitro-4-methoxy-acetylaniline | 3-amino-4-methoxy-acetylaniline | 140 °C, 2 h | rsc.org |

Besides catalytic hydrogenation, other chemical methods are available for the reduction of nitro groups. A classic and cost-effective method is the use of iron powder in an acidic medium, a reaction known as the Béchamp reduction. youtube.com This method is particularly useful for the reduction of aryl nitro compounds and is tolerant of various other functional groups. scispace.comorganic-chemistry.org

The reaction is typically carried out by heating the nitro compound with iron powder in the presence of an acid, such as hydrochloric acid or acetic acid. youtube.comcommonorganicchemistry.com The use of iron powder is advantageous due to its low cost and the formation of iron oxides as byproducts, which are relatively easy to remove. This method has been shown to be effective for a wide range of nitroarenes, providing the corresponding anilines in good yields. scispace.com

Table 2: Iron Powder Reduction of Aromatic Nitro Compounds

| Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Aryl Nitro Compound | Iron powder, dilute acid | Aryl Amine | Good yields | scispace.com |

| Nitroarenes | Iron powder, CaCl₂ | Anilines | Excellent yields | organic-chemistry.org |

Nucleophilic Aromatic Substitution of the Nitro Group

The strong electron-withdrawing nature of the nitro group activates the aromatic ring of this compound towards nucleophilic attack. nih.gov This allows for the displacement of the nitro group by various nucleophiles, a process known as nucleophilic aromatic substitution (SNA r). wikipedia.orgdalalinstitute.com

The nitro group can be displaced by a variety of heteroatomic nucleophiles, including alkoxides (oxygen nucleophiles), amines (nitrogen nucleophiles), and thiols (sulfur nucleophiles). These reactions lead to the formation of ethers, amines, and thioethers, respectively. The reactivity of the substrate is enhanced by the presence of electron-withdrawing groups, such as the nitro group itself, which stabilize the intermediate Meisenheimer complex. pressbooks.pub

The reaction of 3-nitropyridines with nitrogen nucleophiles has been investigated, demonstrating the feasibility of introducing amino functionalities onto the pyridine (B92270) ring. For example, amination of 3-nitropyridine can be achieved with high selectivity. ntnu.no

Vicarious Nucleophilic Substitution (VNS) is a specific type of nucleophilic aromatic substitution where a hydrogen atom on the aromatic ring is replaced by a nucleophile, rather than a leaving group like a halide. wikipedia.org This reaction is particularly effective for electron-deficient aromatic compounds, such as nitroarenes. wikipedia.orgorganic-chemistry.org

The VNS mechanism involves the addition of a carbanion, which bears a leaving group at the nucleophilic center, to the aromatic ring. organic-chemistry.org This is followed by a base-induced elimination of the leaving group, leading to the substitution product. nih.gov The reaction typically occurs at positions ortho or para to the nitro group. organic-chemistry.org The VNS reaction has been successfully applied to nitropyridines, allowing for their alkylation. nih.gov

Formation of Functionalized Pyridines

The presence of a nitro group on the pyridine ring of this compound and its derivatives, such as methyl 3-nitropyridine-4-carboxylate, opens up avenues for the synthesis of various functionalized pyridines through nucleophilic aromatic substitution (SNAr). In this reaction, the electron-withdrawing nature of the nitro group and the ring nitrogen atom activates the pyridine ring towards attack by nucleophiles, with the nitro group serving as an effective leaving group.

Research has demonstrated the successful replacement of the nitro group in methyl 3-nitropyridine-4-carboxylate with a variety of nucleophiles. For instance, treatment with heteroatomic nucleophiles, including oxygen, nitrogen, and sulfur-based nucleophiles, leads to the formation of new substituted pyridine derivatives. This reactivity is particularly enhanced by the presence of the anion-stabilizing carboxylate group in the ortho position, which facilitates the departure of the 3-nitro substituent.

A notable example is the conversion of methyl 3-nitropyridine-4-carboxylate to methyl 3-fluoropyridine-4-carboxylate. This transformation is achieved through a nucleophilic aromatic substitution reaction using a fluoride anion source, such as cesium fluoride (CsF), in a suitable solvent like dry dimethyl sulfoxide (DMSO). The reaction proceeds to completion upon reflux, affording the fluorinated pyridine derivative in a moderate yield. The success of this reaction highlights the synthetic utility of this compound derivatives as precursors to other functionalized pyridines that may be difficult to access through direct synthesis.

Table 1: Nucleophilic Aromatic Substitution Reactions of Methyl 3-Nitropyridine-4-carboxylate

| Nucleophile | Reagent | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Fluoride | CsF | DMSO | Reflux, 1.5 h | Methyl 3-fluoropyridine-4-carboxylate | 38 |

| Various O, N, S nucleophiles | Not specified | Not specified | Not specified | Corresponding substituted pyridines | Not specified |

Nitro Group Migration (σ-Sigmatropic Shift)

The formation of 3-nitropyridine derivatives, including this compound, from pyridine precursors often involves a mechanism that is distinct from direct electrophilic aromatic substitution. When pyridine or its derivatives are reacted with dinitrogen pentoxide (N2O5), an N-nitropyridinium ion is formed. Subsequent reaction with sulfur dioxide or bisulfite in an aqueous medium leads to the formation of the 3-nitropyridine product.

The mechanism for the introduction of the nitro group at the 3-position is not a direct electrophilic attack at that position. Instead, it involves the migration of the nitro group from the nitrogen atom of the N-nitropyridinium intermediate to the C-3 position of the pyridine ring. This intramolecular rearrangement has been identified as a researchgate.netpeptide.com sigmatropic shift. researchgate.net In this pericyclic reaction, a σ-bond (the N-NO2 bond) migrates across a π-system (the dihydropyridine intermediate), resulting in the formation of a new σ-bond at the C-3 position. This is followed by rearomatization to yield the stable 3-nitropyridine derivative. This mechanistic pathway explains the observed regioselectivity for the 3-position in the nitration of pyridines under these conditions.

Reactions Involving the Carboxylic Acid Group

Esterification

The carboxylic acid functionality of this compound can be readily converted to its corresponding esters through various esterification methods. A common and straightforward approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive the equilibrium towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction.

For example, the esterification of a similar compound, 3-nitrobenzoic acid, with methanol (B129727) in the presence of concentrated sulfuric acid under reflux conditions yields methyl 3-nitrobenzoate. A general procedure for such a reaction would involve dissolving the this compound in the desired alcohol (e.g., methanol, ethanol) and adding a catalytic amount of concentrated sulfuric acid. The mixture is then heated at reflux for a specified period. After cooling, the reaction mixture is typically poured into ice water, and the resulting ester is isolated by filtration or extraction.

Alternatively, more reactive "active esters" of this compound can be prepared. These are often used as acylating agents in subsequent reactions, such as amidation. A common method to prepare active esters, for instance, of isonicotinic acid, involves first converting the carboxylic acid to its acid chloride by treatment with thionyl chloride (SOCl2), often with a catalytic amount of DMF. mdpi.com The resulting acid chloride hydrochloride can then be reacted with a corresponding alcohol, such as 4-nitrophenol, pentafluorophenol, or N-hydroxysuccinimide, in the presence of a base like triethylamine to yield the desired active ester. mdpi.com

Table 2: General Conditions for Esterification of Aromatic Carboxylic Acids

| Method | Carboxylic Acid | Alcohol/Reagent | Catalyst/Base | Typical Conditions | Product Type |

|---|---|---|---|---|---|

| Fischer Esterification | 3-Nitroaromatic acid | Methanol | Conc. H2SO4 | Reflux, 1 hour | Methyl ester |

| Active Ester Formation | Isonicotinic acid | Thionyl chloride, then N-hydroxysuccinimide | DMF (cat.), Triethylamine | Room temperature | N-hydroxysuccinimide ester |

| Active Ester Formation | Isonicotinic acid | Thionyl chloride, then Pentafluorophenol | DMF (cat.), Triethylamine | Room temperature | Pentafluorophenyl ester |

Amidation and Peptide Coupling Strategies

The carboxylic acid group of this compound is amenable to the formation of amides through reaction with primary or secondary amines. This transformation is fundamental in organic synthesis and is particularly relevant in the context of peptide chemistry, where the formation of an amide bond (peptide bond) is the key step.

Direct reaction of a carboxylic acid with an amine is generally unfavorable and requires activation of the carboxylic acid. This is typically achieved using a variety of coupling reagents. These reagents convert the carboxylic acid into a more reactive intermediate that is susceptible to nucleophilic attack by the amine.

Commonly used coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and reduce racemization. bachem.com Other classes of coupling reagents include phosphonium salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU, COMU), which are known for their high efficiency and rapid reaction times. bachem.compeptide.comsigmaaldrich.com

The general procedure for amidation involves dissolving the this compound, the amine, the coupling reagent, and any additives in a suitable aprotic solvent such as dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF). A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often added to neutralize any acidic byproducts. The reaction is typically stirred at room temperature until completion.

Recent advancements have also led to the development of protecting-group-free amidation methods for amino acids using Lewis acid catalysts, which could potentially be applied to reactions involving this compound and amino acid derivatives. nih.gov

Table 3: Common Peptide Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Additive(s) | Base | Key Features |

|---|---|---|---|---|

| Carbodiimides | DCC, DIC, EDAC | HOBt, HOAt, Oxyma Pure® | DIPEA, NMM | Widely used, cost-effective |

| Phosphonium Salts | BOP, PyBOP®, PyAOP | - | DIPEA, NMM | High efficiency, stable |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | - | DIPEA, NMM | Fast reactions, low racemization |

| Other | TFFH, DEPBT | - | DIPEA, sym-collidine | Useful for sterically hindered amino acids |

Reactions Involving the Pyridine Ring

Electrophilic Aromatic Substitution on Electron-Deficient Pyridine Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. However, the pyridine ring is significantly less reactive towards electrophiles than benzene. This is due to the electron-withdrawing inductive effect of the nitrogen atom, which deactivates the ring towards electrophilic attack. In the case of this compound, the pyridine ring is further deactivated by the presence of two strong electron-withdrawing groups: the nitro group (-NO2) and the carboxylic acid group (-COOH).

The nitration of monosubstituted benzenes provides a useful analogy for predicting the regioselectivity of EAS on this compound. aiinmr.com The nitro group is a strong deactivating group and a meta-director. The carboxylic acid group (and its corresponding ester) is also a deactivating group and a meta-director. In this compound, the nitro group is at the 3-position and the carboxylic acid is at the 4-position.

Due to the severe deactivation of the pyridine ring by these two substituents, electrophilic aromatic substitution on this compound is expected to be extremely difficult and would require harsh reaction conditions. If a reaction were to occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. Both the nitro group and the carboxylic acid group direct incoming electrophiles to the positions meta to themselves. In the this compound ring system, the positions meta to the nitro group are C-5 and C-1 (the nitrogen atom, which is not susceptible to this type of substitution). The positions meta to the carboxylic acid group are C-2 and C-6. Therefore, any potential electrophilic attack would be directed towards the C-2, C-5, or C-6 positions. However, the combined deactivating effect of the two substituents and the inherent electron-deficient nature of the pyridine ring make such reactions synthetically challenging.

Nucleophilic Attack at Pyridine Ring Positions (e.g., 2- and 6-positions)

The chemical behavior of the this compound pyridine ring is significantly influenced by the electronic properties of its substituents. The nitrogen atom in the ring and the strongly electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups decrease the electron density of the aromatic system. This deactivation makes the pyridine ring susceptible to attack by nucleophiles, a reaction known as nucleophilic aromatic substitution (SNAr). wikipedia.orgchemistrysteps.commasterorganicchemistry.com

The electron-withdrawing effects are most pronounced at the positions ortho and para to the ring nitrogen (C-2, C-4, and C-6). In this compound, the C-4 position is occupied by the carboxylic acid group. Therefore, the C-2 and C-6 positions are the most electrophilic and thus the primary sites for nucleophilic attack. The reaction proceeds through an addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon (C-2 or C-6), forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov This intermediate is stabilized by resonance, with the negative charge delocalized over the pyridine ring and onto the oxygen atoms of the nitro group. In the subsequent step, a leaving group is eliminated, and the aromaticity of the ring is restored.

In the case of this compound, a group at the 2- or 6-position would be the leaving group. If the reaction is performed on a precursor like methyl 3-nitropyridine-4-carboxylate, the nitro group itself can act as a leaving group. mdpi.com Research on methyl 3-nitropyridine-4-carboxylate has shown that the nitro group can be successfully replaced by various nucleophiles. mdpi.com For example, reaction with cesium fluoride in dry DMSO resulted in the substitution of the nitro group to yield methyl 3-fluoropyridine-4-carboxylate. mdpi.com This highlights the strong activation provided by the ester and the ring nitrogen, making the C-3 position sufficiently electrophilic for substitution.

Studies on related 3-nitropyridines have further demonstrated the feasibility of nucleophilic substitutions. For instance, 2-substituted-3-nitropyridines react with sulfur nucleophiles (thiols) to selectively substitute the nitro group. nih.gov Similarly, vicarious nucleophilic substitution (VNS) has been used to introduce alkyl groups into nitropyridines. acs.org These examples from closely related structures underscore the potential of this compound and its derivatives to undergo nucleophilic attack at the pyridine ring, particularly at the 2- and 6-positions.

| Nucleophile | Reagent Example | Expected Product at C-2/C-6 | Reference |

|---|---|---|---|

| Hydroxide (B78521) | Sodium hydroxide (NaOH) | 2-hydroxy-3-nitroisonicotinic acid | chemistrysteps.com |

| Alkoxide | Sodium methoxide (NaOCH₃) | 2-methoxy-3-nitroisonicotinic acid | chemistrysteps.com |

| Ammonia (B1221849) | Ammonia (NH₃) | 2-amino-3-nitroisonicotinic acid | chemistrysteps.com |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(phenylthio)-3-nitroisonicotinic acid | nih.gov |

| Fluoride | Cesium fluoride (CsF) | 2-fluoro-3-nitroisonicotinic acid | mdpi.com |

Multicomponent Reactions

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. tcichemicals.comcornell.edu These reactions are highly efficient and atom-economical, allowing for the rapid construction of complex molecules from simple precursors. tcichemicals.com this compound, with its carboxylic acid functionality, is a suitable candidate for participation in several well-known isocyanide-based MCRs, such as the Passerini and Ugi reactions. wikipedia.orgmdpi.com

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgnih.govorganic-chemistry.org In this context, this compound would serve as the carboxylic acid component. The reaction is typically performed in an aprotic solvent at room temperature and proceeds through a concerted mechanism involving a cyclic transition state. organic-chemistry.org The resulting product would incorporate the 3-nitroisonicotinoyl moiety into a more complex molecular scaffold.

The Ugi four-component reaction (U-4CR) is an extension of the Passerini reaction and involves a carboxylic acid, a carbonyl compound, an isocyanide, and a primary amine. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction produces an α-acylamino amide. The mechanism begins with the formation of an imine from the aldehyde/ketone and the amine, which is then protonated by the carboxylic acid. wikipedia.org This is followed by the nucleophilic addition of the isocyanide and the carboxylate anion, and the reaction is driven to completion by a final Mumm rearrangement. wikipedia.org Using this compound as the acidic component in a Ugi reaction would lead to the formation of diverse, peptide-like structures containing the nitropyridine core. The versatility of MCRs allows for the creation of large libraries of compounds by simply varying the other components. mdpi.comorganic-chemistry.org

While specific examples utilizing this compound in the literature are not abundant, the principles of these reactions are well-established, and its participation as the carboxylic acid component is chemically feasible. The synthesis of various nicotinic acid derivatives has been achieved through multicomponent strategies, indicating the utility of this class of compounds in such transformations. researchgate.netbohrium.com

| Reaction Type | Component 1 | Component 2 (Example) | Component 3 (Example) | Component 4 (Example) | General Product Structure | Reference |

|---|---|---|---|---|---|---|

| Passerini (P-3CR) | This compound | Benzaldehyde | tert-Butyl isocyanide | N/A | α-(3-nitroisonicotinoyloxy) amide | mdpi.comwikipedia.org |

| Ugi (U-4CR) | This compound | Cyclohexanone | Benzylamine | Cyclohexyl isocyanide | α-(3-nitroisonicotinamido) amide | wikipedia.orgorganic-chemistry.org |

Applications in Medicinal Chemistry and Pharmaceutical Research

Role as a Synthetic Intermediate for Pharmaceutical Compounds

The isonicotinic acid framework is a well-established building block in pharmaceutical synthesis, forming the core of drugs like isoniazid, a primary antitubercular agent. nih.govdrugbank.com The addition of a nitro group at the 3-position enhances the chemical reactivity and modulates the electronic properties of the ring, making 3-nitroisonicotinic acid a versatile intermediate for creating more complex molecules. mdpi.commdpi.com

Organic synthesis routes frequently utilize nicotinic acid and its isomers as starting materials to produce a variety of heterocyclic compounds. nih.gov For instance, nicotinic acid can be converted to nicotinoyl chloride, which then reacts with other molecules to form derivatives like N-(4-Acetyl-phenyl)-nicotinamide. A common strategy involves converting the carboxylic acid to a hydrazide, which serves as a precursor for synthesizing bioactive molecules such as acylhydrazones, oxadiazoles, and hydrazones. nih.govnih.gov These synthetic transformations highlight the utility of the pyridine (B92270) carboxylic acid core in generating libraries of compounds for biological screening. nih.gov The presence of the nitro group on the this compound scaffold offers an additional site for chemical modification or can be a critical pharmacophore for biological activity, making it a valuable intermediate in the synthesis of novel pharmaceutical candidates. mdpi.com

Drug Discovery and Scaffold Design

In drug discovery, a "scaffold" refers to the core structure of a molecule. The this compound structure is considered a valuable scaffold because it combines two important features: the pyridine ring, which is a common motif in many approved drugs, and the nitro group, which is known to be present in various bioactive compounds. mdpi.comnih.govencyclopedia.pub The pyridine core is often favored for its ability to engage in hydrogen bonding and other interactions with biological targets, while the nitro group's strong electron-withdrawing properties can significantly influence a molecule's binding affinity and reactivity. mdpi.com

Medicinal chemists often use established scaffolds like morpholine (B109124) or spirocyclic systems to improve the pharmacokinetic properties of drug candidates. researchgate.netnih.gov Similarly, the isonicotinic acid scaffold can be systematically modified to optimize potency, selectivity, and metabolic stability. The process of "scaffold hopping," where the core of a known active compound is replaced with a structurally different but functionally similar one, can lead to the discovery of novel intellectual property. The this compound framework serves as an attractive starting point for such explorations, offering a unique combination of structural features for the design of new therapeutic agents.

Targeting Specific Enzymes or Receptors

Derivatives based on the pyridine carboxylic acid scaffold have been shown to selectively interact with and inhibit various enzymes and receptors, which are key targets in disease treatment. The specific targeting ability of these compounds is crucial for developing effective drugs with minimal side effects.

For example, novel compounds derived from nicotinic acid have demonstrated potent and selective inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis, which is the formation of new blood vessels that tumors need to grow. nih.gov One such derivative showed promising VEGFR-2 inhibition with an IC50 value of 0.068 µM. nih.gov Other isonicotinate (B8489971) derivatives are thought to exert anti-inflammatory effects through the inhibition of the Cyclooxygenase-2 (COX-2) enzyme. nih.gov

Furthermore, the nitro group itself is a key component in the mechanism of certain enzyme inhibitors. 3-Nitropropionate (3-NPA), a structural analog, is a well-known irreversible inhibitor of succinate (B1194679) dehydrogenase, a critical enzyme in the mitochondrial electron transport chain. nih.govnih.gov This inhibition disrupts cellular energy production and is the basis of 3-NPA's toxicity. The mechanism involves the nitro group acting as a masked electrophile, which can form a covalent bond with a nucleophilic residue (like cysteine) in the enzyme's active site, leading to inactivation. nih.gov This suggests that derivatives of this compound could be designed as targeted covalent inhibitors for specific enzymes.

Radiopharmaceuticals (e.g., ¹⁸F-labeled compounds)

Radiopharmaceuticals, which are drugs containing radioactive isotopes, are essential tools in nuclear medicine for both diagnosis and therapy. Positron Emission Tomography (PET) is a powerful imaging technique that uses tracers labeled with positron-emitting radionuclides, such as Fluorine-18 (¹⁸F), to visualize and measure metabolic processes in the body. nih.gov

The development of ¹⁸F-labeled compounds is a major focus of radiopharmaceutical chemistry. bohrium.com The nitroaromatic structure is particularly relevant in this area for the development of agents to image tumor hypoxia (low oxygen levels), a condition associated with resistance to therapy. Nitroimidazole-based compounds, when labeled with ¹⁸F, can selectively accumulate in hypoxic tissues. nih.gov For example, ¹⁸F-labeled fluoroerythronitroimidazole (FETNIM) has been developed as a PET agent for imaging tumor hypoxia. nih.gov

Given this precedent, this compound represents a promising scaffold for the development of novel ¹⁸F-labeled PET tracers. The synthesis of a nicotinamide (B372718) derivative labeled with ¹⁸F has been reported, demonstrating the feasibility of incorporating this radionuclide into the pyridine ring structure. diva-portal.org A hydrophilic ¹⁸F-fluorosulfotetrazine has also been synthesized for pretargeted PET imaging. mdpi.com By combining the nitro group (for hypoxia targeting) with the isonicotinic acid core (a scaffold amenable to ¹⁸F-labeling), it may be possible to create new imaging agents for oncology.

Potential Biological Activities (e.g., Antimicrobial, Anti-inflammatory, Anti-cancer)

Derivatives synthesized from the isonicotinic acid scaffold have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The inclusion of the nitro group can further enhance or modulate this activity.

The search for new antimicrobial agents is critical due to the rise of drug-resistant pathogens. nih.gov Compounds derived from nicotinic and isonicotinic acid have shown significant potential in this area. nih.govnih.gov Specifically, the isonicotinic acid hydrazide structure is the foundation of the anti-tuberculosis drug isoniazid. nih.gov

Numerous studies have synthesized and tested novel derivatives for their activity against a range of bacteria and fungi. For example, a series of acylhydrazones and 1,3,4-oxadiazoline derivatives obtained from nicotinic acid hydrazide were evaluated for their antimicrobial properties. nih.gov Certain compounds exhibited promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, newly synthesized nicotinamides showed potential against antimicrobial resistance-related proteins. nih.gov The antitubercular activity of nicotinic acid hydrazides has also been a focus of research, with some derivatives showing potent activity against Mycobacterium tuberculosis. nih.gov The nitro group itself is a feature of many antimicrobial compounds, suggesting that derivatives of this compound could be potent antimicrobial agents. encyclopedia.pub

Table 1: Antimicrobial Activity of Selected Nicotinic/Isonicotinic Acid Derivatives

| Compound Type | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Acylhydrazone derivative (13) | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | nih.gov |

| Acylhydrazone derivative | Staphylococcus epidermidis ATCC 12228 | 1.95 | nih.gov |

| 1,3,4-Oxadiazoline derivative (25) | Bacillus subtilis ATCC 6633 | 7.81 | nih.gov |

| 1,3,4-Oxadiazoline derivative (25) | Staphylococcus aureus ATCC 6538 | 7.81 | nih.gov |

| Isatin Hydrazide derivative (8c) | Mycobacterium tuberculosis H37Rv | 6.25 | nih.gov |

| Isatin Hydrazide derivative (8b) | Mycobacterium tuberculosis H37Rv | 12.5 | nih.gov |

The biological effects of pharmaceutical compounds are often mediated through their interaction with specific enzymes or cellular receptors. Studies on derivatives of pyridine carboxylic acids have identified several potential enzymatic targets. As discussed previously, enzymes such as VEGFR-2 and COX-2 are targets for anticancer and anti-inflammatory drugs derived from this class of compounds. nih.govnih.gov The ability of nitro-containing compounds to act as suicide inactivators of enzymes like succinate dehydrogenase provides a powerful mechanism for targeted drug design. nih.gov

Receptor binding studies are used to determine the affinity and selectivity of a compound for a particular receptor. While specific receptor binding studies for this compound derivatives are not extensively detailed in the available literature, research on structurally related compounds provides a framework for how such molecules might interact with CNS receptors. For example, studies on 3-arylpiperidines and 3-substituted piperazine (B1678402) derivatives have explored their binding to opioid and sigma receptors, respectively. nih.govnih.gov These investigations are crucial in the development of drugs targeting the central nervous system and demonstrate the methodologies that could be applied to novel compounds derived from this compound to uncover their therapeutic potential.

Table 2: Potential Enzyme and Receptor Targets for Pyridine Carboxylic Acid Derivatives

| Target | Potential Therapeutic Area | Compound Scaffold | Reference |

|---|---|---|---|

| VEGFR-2 | Cancer | Nicotinic Acid | nih.gov |

| COX-2 | Inflammation | Isonicotinic Acid | nih.gov |

| Succinate Dehydrogenase | Antimicrobial, Toxicology | 3-Nitropropionate (analog) | nih.gov |

| Opioid Receptors | Analgesia | 3-Arylpiperidine | nih.gov |

| Sigma-1 Receptors | Neurological Disorders | 3-Substituted Piperazine | nih.gov |

Applications in Agrochemical Research and Development

Role as a Synthetic Intermediate for Agrochemicals

In the field of agrochemical synthesis, 3-nitroisonicotinic acid is primarily utilized as a precursor for the creation of more complex nicotinic acid derivatives. While direct synthesis pathways from this compound to commercialized agrochemicals are not extensively documented in publicly available literature, its structural motifs are present in various herbicidal compounds. The synthesis of this compound methyl ester has been detailed in patent literature, highlighting its role as a stable intermediate that can be further modified. google.com The general strategy involves leveraging the reactivity of the carboxylic acid group and the potential for transformation of the nitro group to introduce different functionalities necessary for herbicidal action.

The broader class of nicotinic acid derivatives, to which this compound belongs, is significant in the agrochemical industry. For instance, 2-chloronicotinic acid is a known key intermediate in the production of the herbicide diflufenican. google.comresearchgate.net This underscores the importance of substituted nicotinic acids as foundational molecules in the development of crop protection agents. Research in this area often focuses on creating novel derivatives by modifying the substituents on the pyridine (B92270) ring to enhance efficacy and selectivity.

Development of Crop Protection Products (Pesticides, Herbicides)

The primary application of this compound and its derivatives in agrochemical research is in the development of herbicides. Picolinic acid and its derivatives are a well-established class of synthetic auxin herbicides. nih.gov These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of targeted weeds.

Research has shown that modifications to the picolinic acid structure, such as the introduction of various substituents, can lead to potent herbicidal activity. For example, the development of novel picolinic acid derivatives containing a pyrazole (B372694) moiety has been explored to discover new synthetic auxin herbicides. nih.gov While a direct synthetic lineage from this compound to a specific commercial herbicide is not explicitly detailed in the reviewed literature, the fundamental pyridine carboxylic acid structure is a common feature in this class of herbicides. The presence of the nitro group in this compound offers a chemical handle for further synthetic transformations, allowing for the creation of a diverse library of compounds for screening as potential crop protection products.

Applications in Materials Science

Development of Novel Materials with Specific Properties

The quest for innovative materials with precisely controlled functionalities has led researchers to explore the potential of 3-Nitroisonicotinic acid as a versatile building block. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the resulting materials. This electronic modification can be exploited to tune the bandgap of materials, a critical parameter for applications in electronics and photocatalysis. For instance, the incorporation of nitro-functionalized linkers into metal-organic frameworks (MOFs) has been shown to enhance their Lewis acidity, which can be beneficial for catalytic applications researchgate.net.

Furthermore, the specific positioning of the nitro group on the isonicotinic acid backbone allows for directional interactions, which can be used to guide the self-assembly of molecules into desired architectures. This level of control is crucial for the bottom-up fabrication of nanomaterials with predefined structures and functions. The ability to engineer materials at the molecular level opens up possibilities for creating sensors, catalysts, and electronic components with enhanced performance.

Polymers and Coatings

While direct applications of this compound in the formulation of bulk polymers and coatings are not extensively documented in dedicated studies, the principles of polymer functionalization suggest its potential utility. Functional polymers, which incorporate specific chemical groups to impart desired properties, are at the forefront of materials innovation. The carboxylic acid group of this compound can be readily used to anchor it onto polymer backbones, thereby introducing the nitro functionality.

Such functionalization can be employed to modify the surface properties of polymers, for instance, to enhance their adhesion, alter their wettability, or introduce reactive sites for further chemical modifications. Tannic acid, another functional organic acid, has been successfully used to functionalize the surface of polymeric nanoparticles, demonstrating the feasibility of this approach nih.gov. The introduction of the polar nitro group could significantly impact the surface energy of a polymer, making it more hydrophilic or providing sites for hydrogen bonding. These modifications are critical in the development of advanced coatings with properties such as anti-fouling, controlled drug release, or enhanced biocompatibility.

Coordination Chemistry and Metal-Organic Frameworks

The most significant applications of this compound in materials science lie within the domain of coordination chemistry and the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of crystalline porous materials formed by the self-assembly of metal ions or clusters with organic linkers. The properties of MOFs, including their pore size, shape, and chemical environment, can be precisely tuned by selecting appropriate metal ions and organic linkers.

As a ligand, this compound offers several advantages. The pyridine (B92270) nitrogen and the carboxylate oxygen atoms act as coordination sites, allowing it to bridge metal centers and form extended one-, two-, or three-dimensional networks mdpi.comresearchgate.net. The rigidity of the pyridine ring contributes to the formation of stable and well-defined framework structures.

The presence of the nitro group on the organic linker can profoundly influence the properties of the resulting MOFs. For example, nitro-functionalized MOFs have been investigated for their potential in gas storage and separation, where the polar nitro groups can enhance the interaction with specific gas molecules researchgate.net.

Moreover, the incorporation of this compound into lanthanide-based MOFs is of particular interest for the development of luminescent materials. Lanthanide ions are known for their unique photophysical properties, including sharp and long-lived luminescence nih.gov. The organic linker can act as an "antenna," absorbing light energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelength. The electronic properties of the linker, influenced by substituents like the nitro group, can affect the efficiency of this energy transfer process and, consequently, the luminescence intensity of the material nih.govmdpi.com. While specific studies on this compound in this context are emerging, the principles of antenna design in luminescent MOFs suggest its potential for creating materials for applications in sensing, bio-imaging, and solid-state lighting mdpi.comaub.edu.lbcailiaoniu.com.

Computational and Theoretical Studies of 3 Nitroisonicotinic Acid

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. dergipark.org.tr These calculations solve the Schrödinger equation for a molecule, providing detailed information about its geometry, electronic structure, and vibrational frequencies. nih.gov

For 3-Nitroisonicotinic acid, DFT calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). nih.gov The first step in such a study is geometry optimization, where the calculation finds the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. dergipark.org.tr This optimized structure provides precise bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, further calculations can be performed to predict various properties. Vibrational frequency analysis, for instance, can predict the infrared and Raman spectra of the molecule. nih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure. Additionally, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated. nih.gov

Table 1: Exemplary Calculated Structural Parameters for this compound (Illustrative)

| Parameter | Value |

|---|---|

| Bond Length C=O (Å) | 1.21 |

| Bond Length O-H (Å) | 0.97 |

| Bond Length C-NO2 (Å) | 1.48 |

| Bond Angle O-C=O (°) | 124.5 |

| Dihedral Angle C-C-N-O (°) | 180.0 |

Note: These values are illustrative and based on typical DFT results for similar aromatic nitro-carboxylic acids.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interaction of a small molecule, such as this compound, with a biological macromolecule, typically a protein. mdpi.com These methods are crucial in drug discovery and design for predicting the binding affinity and mode of interaction of a ligand with its target. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a force field. rsc.org For this compound, docking studies could be used to investigate its potential to inhibit specific enzymes by predicting how it fits into the active site and the key interactions (e.g., hydrogen bonds, electrostatic interactions) it forms with amino acid residues.

Following docking, molecular dynamics simulations can provide a more detailed and dynamic picture of the ligand-receptor complex. rsc.org MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com A simulation of this compound bound to a protein would reveal the stability of the binding pose, the flexibility of the ligand and protein, and the energetic contributions of different interactions over a period of nanoseconds or longer. researchgate.net

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -7.5 |

| Hydrogen Bonds Formed | 3 |

| Interacting Residues | LYS76, GLU91, ASP164 |

Note: This data is hypothetical and for illustrative purposes only.

Prediction of Reactivity and Electronic Properties

The electronic properties of a molecule are key to understanding its reactivity. Quantum chemical calculations provide several descriptors that help in this prediction. rsc.org

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. thaiscience.info The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive. scirp.org For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. thaiscience.info It helps to identify the electron-rich and electron-poor regions. For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the carboxyl and nitro groups, indicating these are sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group.

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). emerginginvestigators.org These parameters provide a quantitative measure of the molecule's reactivity. rsc.org

Table 3: Predicted Electronic Properties and Reactivity Descriptors for this compound (Illustrative)

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -7.2 |

| LUMO Energy | -3.5 |

| HOMO-LUMO Gap | 3.7 |

| Electronegativity (χ) | 5.35 |

| Chemical Hardness (η) | 1.85 |

| Global Electrophilicity Index (ω) | 7.74 |

Note: These values are illustrative and based on typical calculations for similar compounds.

Advanced Analytical Techniques for Characterization and Quantification in Research

Spectroscopic Methods in Research

Spectroscopy is a cornerstone for the structural elucidation of 3-Nitroisonicotinic acid, providing detailed information about its atomic composition and bonding arrangement.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the pyridine (B92270) ring, and the nitro group. The spectrum of the related nicotinic acid shows characteristic bands for C=O stretching, O-H stretching from the carboxylic acid, and C=C and C=N stretching from the aromatic ring. researchgate.net In addition to these, this compound will exhibit strong, distinct peaks corresponding to the nitro group.

Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (broad) | 2500-3300 |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Aromatic Ring | C=C and C=N stretches | 1580-1610 |

| Nitro Group | Asymmetric NO₂ stretch | 1520-1560 |

| Nitro Group | Symmetric NO₂ stretch | 1345-1385 |

| Carboxylic Acid | C-O stretch | 1210-1320 |

Mass Spectrometry (MS, HRMS, LC-MS/MS, Q-TOF LC-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound and for obtaining structural information through fragmentation analysis.

Molecular Ion and Fragmentation

With a molecular formula of C₆H₄N₂O₄, this compound has a monoisotopic mass of 168.0171 Da. In mass spectrometry, depending on the ionization technique used (e.g., electrospray ionization - ESI), the compound can be observed as a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 169.02, or as a deprotonated molecule [M-H]⁻ at m/z 167.01.

High-Resolution Mass Spectrometry (HRMS) would be employed to confirm the elemental composition by providing highly accurate mass measurements. The fragmentation pattern in tandem mass spectrometry (MS/MS) provides structural information. For the deprotonated ion [M-H]⁻, characteristic losses would include carbon dioxide (CO₂, 44 Da) from the carboxylic acid group and the nitro group (NO₂, 46 Da). researchgate.netresearchgate.net The fragmentation of the related nicotinic acid often involves the loss of CO and H₂O. nih.gov

Table 4: Predicted Key Ions in Mass Spectrometry of this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M-H]⁻ | 167.01 | Deprotonated molecular ion |

| [M-H-CO₂]⁻ | 123.01 | Loss of carbon dioxide |

| [M-H-NO₂]⁻ | 121.01 | Loss of nitro group |

| [M+H]⁺ | 169.02 | Protonated molecular ion |

Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Quadrupole Time-of-Flight (Q-TOF) LC-MS are used for sensitive quantification and confirmation of the compound's identity in complex mixtures. slu.se

Chromatographic Techniques in Research

Chromatographic methods are essential for the separation, isolation, and quantification of this compound from reaction mixtures, biological samples, or environmental matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common chromatographic technique for the analysis of polar, non-volatile compounds like this compound. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is typically employed. researchgate.net The retention and separation can be controlled by adjusting the composition of the mobile phase, which usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with an acid (e.g., formic or phosphoric acid) added to ensure the carboxylic acid is in its protonated form. nih.govhelixchrom.com

Table 5: Proposed Starting Conditions for HPLC Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient elution |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV (at ~260-270 nm) or Mass Spectrometry |

Gas Chromatography (GC, GC-MS)

Direct analysis of this compound by Gas Chromatography is challenging due to its high polarity and low volatility, which are characteristic of carboxylic acids. To make the compound suitable for GC analysis, a derivatization step is necessary to convert the polar carboxylic acid group into a less polar and more volatile functional group, typically an ester. researchgate.net

A common derivatization method is methylation, which converts the carboxylic acid to its methyl ester (methyl 3-nitroisonicotinate). This can be achieved by reacting the acid with methanol in the presence of an acid catalyst. nih.gov The resulting derivative can then be analyzed by GC or GC-MS, where the mass spectrometer aids in the identification of the analyte. The analysis of other nitro-aromatic acids and carboxylic acids frequently requires such derivatization for successful separation and detection. nih.govrestek.com

Table 6: General Approach for GC-MS Analysis of this compound

| Step | Procedure/Condition |

|---|---|

| Derivatization | Esterification (e.g., methylation) to form Methyl 3-nitroisonicotinate |

| GC Column | Capillary column (e.g., DB-5ms or equivalent) |

| Carrier Gas | Helium or Hydrogen |

| Injection | Split/Splitless inlet |

| Detection | Mass Spectrometry (MS) |

Ion Chromatography

Ion chromatography (IC) stands as a powerful analytical technique for the determination of ionic compounds, including carboxylic acids like this compound. researchgate.net As a variant of high-performance liquid chromatography (HPLC), IC separates ions and polar molecules based on their affinity to an ion exchanger. acs.orgnih.gov The versatility of IC is demonstrated by its wide range of applications, from analyzing inorganic anions and cations in environmental water samples to the determination of organic acids in complex matrices. nih.govresearchgate.net

For the analysis of aromatic carboxylic acids such as this compound, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective. This approach allows for the fine-tuning of separation based on small differences in the hydrophobic and ionic properties of isomers and related compounds, enhancing resolution. acs.org The retention time in such systems is typically controlled by adjusting the mobile phase composition, including the concentration of the organic solvent (like acetonitrile), buffer concentration, and pH. acs.org

While direct ion chromatography methods specifically for this compound are not extensively documented in readily available literature, the established methodologies for pyridinecarboxylic acid isomers and other nitroaromatic compounds provide a strong foundation for its analysis. acs.orgnih.gov The acidic nature of the carboxylic group and the presence of the nitro group suggest that this compound can be effectively separated and quantified using ion-exchange or ion-pair chromatography. researchgate.netscispace.com Suppressed conductivity detection is a common and sensitive method for the analysis of carboxylic acids in ion chromatography. researchgate.net